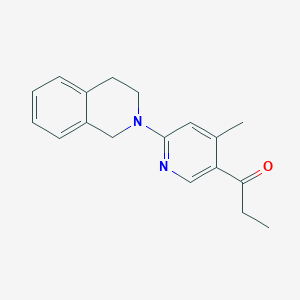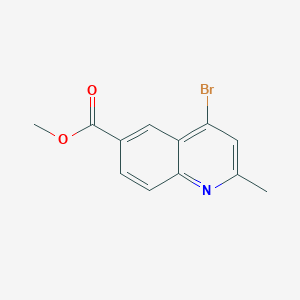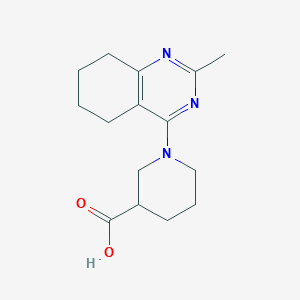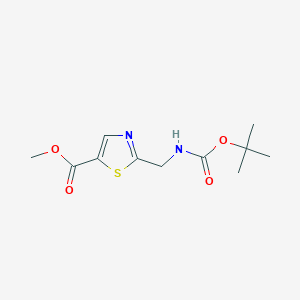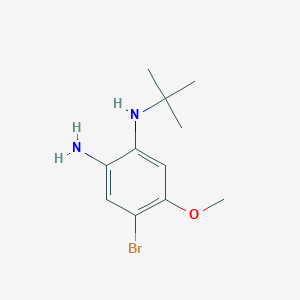
4-Bromo-1-N-tert-butyl-5-methoxybenzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-N-tert-butyl-5-methoxybenzene-1,2-diamine is an organic compound with the molecular formula C11H17BrN2O. It is a derivative of benzene, featuring a bromine atom, a tert-butyl group, and a methoxy group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-N-tert-butyl-5-methoxybenzene-1,2-diamine typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of 1-N-tert-butyl-5-methoxybenzene-1,2-diamine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-N-tert-butyl-5-methoxybenzene-1,2-diamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium at room temperature.
Reduction: Hydrogen gas with a palladium on carbon catalyst under atmospheric pressure.
Major Products Formed
Substitution: Formation of 4-azido-1-N-tert-butyl-5-methoxybenzene-1,2-diamine or 4-thio-1-N-tert-butyl-5-methoxybenzene-1,2-diamine.
Oxidation: Formation of 4-bromo-1-N-tert-butyl-5-methoxybenzene-1,2-dione.
Reduction: Formation of this compound.
Scientific Research Applications
4-Bromo-1-N-tert-butyl-5-methoxybenzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of novel materials and as a building block for specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-1-N-tert-butyl-5-methoxybenzene-1,2-diamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and tert-butyl group can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-N-tert-butylbenzene-1,2-diamine: Lacks the methoxy group, which can affect its reactivity and biological activity.
4-Bromo-1-N-tert-butyl-5-methoxybenzene: Lacks the diamine functionality, which can influence its chemical properties and applications.
Uniqueness
4-Bromo-1-N-tert-butyl-5-methoxybenzene-1,2-diamine is unique due to the combination of the bromine atom, tert-butyl group, and methoxy group on the benzene ring
Properties
Molecular Formula |
C11H17BrN2O |
|---|---|
Molecular Weight |
273.17 g/mol |
IUPAC Name |
4-bromo-1-N-tert-butyl-5-methoxybenzene-1,2-diamine |
InChI |
InChI=1S/C11H17BrN2O/c1-11(2,3)14-9-6-10(15-4)7(12)5-8(9)13/h5-6,14H,13H2,1-4H3 |
InChI Key |
KDVLRUFTCGEQKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC1=CC(=C(C=C1N)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


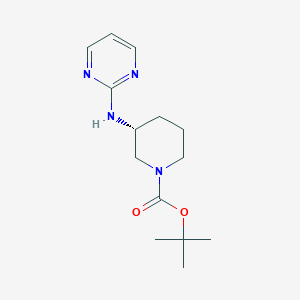

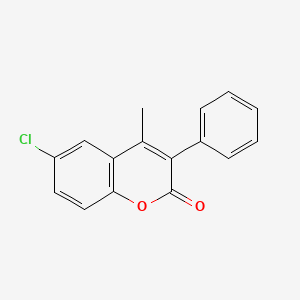
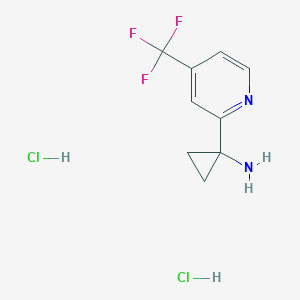

![5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11847708.png)
